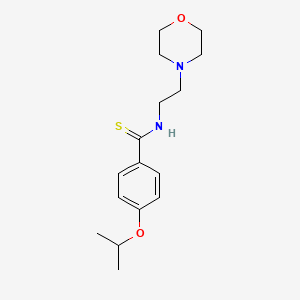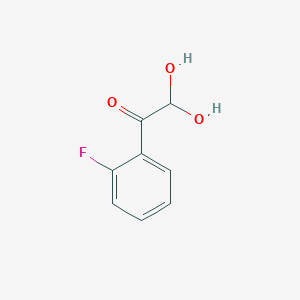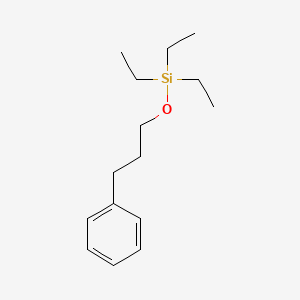
Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide: is an organic compound that belongs to the class of thiobenzamides This compound is characterized by the presence of an isopropoxy group attached to the para position of the benzene ring, a morpholinoethyl group attached to the nitrogen atom, and a thiobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be achieved through several synthetic routes. One common method involves the following steps:
-
Preparation of p-Isopropoxybenzoyl Chloride
- React p-isopropoxybenzoic acid with thionyl chloride (SOCl₂) to form p-isopropoxybenzoyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Formation of p-Isopropoxy-N-(2-morpholinoethyl)benzamide
- React p-isopropoxybenzoyl chloride with 2-(morpholino)ethylamine to form p-isopropoxy-N-(2-morpholinoethyl)benzamide.
- Reaction conditions: Stirring at room temperature in the presence of a base such as triethylamine.
-
Conversion to p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide
- React p-isopropoxy-N-(2-morpholinoethyl)benzamide with Lawesson’s reagent to replace the carbonyl oxygen with sulfur, forming p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide.
- Reaction conditions: Reflux in an appropriate solvent such as toluene.
Industrial Production Methods
Industrial production of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide undergoes various chemical reactions, including:
-
Oxidation
- The thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The compound can be reduced to form corresponding amines or thiols.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution
- The isopropoxy group can undergo nucleophilic substitution reactions.
- Common reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation with hydrogen peroxide may yield p-Isopropoxy-N-(2-morpholinoethyl)benzamide sulfoxide.
- Reduction with lithium aluminum hydride may yield p-Isopropoxy-N-(2-morpholinoethyl)benzylamine.
科学的研究の応用
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide has several scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
- Used in cell culture studies to assess its effects on cellular processes.
-
Medicine
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- Studied for its ability to modulate specific molecular targets in disease pathways.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the formulation of advanced pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
-
Enzyme Inhibition
- Inhibits the activity of certain enzymes by binding to their active sites or allosteric sites.
- Example: Inhibition of proteases or kinases involved in disease pathways.
-
Receptor Modulation
- Modulates the activity of cell surface receptors, leading to altered cellular signaling.
- Example: Interaction with G-protein coupled receptors (GPCRs) to influence signal transduction.
-
Gene Expression Regulation
- Affects the expression of specific genes by interacting with transcription factors or epigenetic modifiers.
- Example: Modulation of gene expression involved in inflammation or cell proliferation.
類似化合物との比較
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
-
p-Isopropoxy-N-(2-morpholinoethyl)benzamide
- Lacks the sulfur atom in the thiobenzamide moiety.
- May have different reactivity and biological activity.
-
p-Isopropoxy-N-(2-piperidinoethyl)thiobenzamide
- Contains a piperidinoethyl group instead of a morpholinoethyl group.
- May exhibit different pharmacological properties.
-
p-Isopropoxy-N-(2-morpholinoethyl)thioacetamide
- Contains a thioacetamide moiety instead of a thiobenzamide moiety.
- May have different chemical reactivity and applications.
The uniqueness of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide lies in its specific structural features, such as the combination of the isopropoxy group, morpholinoethyl group, and thiobenzamide moiety
特性
CAS番号 |
32412-08-1 |
|---|---|
分子式 |
C16H24N2O2S |
分子量 |
308.4 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H24N2O2S/c1-13(2)20-15-5-3-14(4-6-15)16(21)17-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,21) |
InChIキー |
BMLQKTGWAWLEEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)



